molecular formula C9H11BrO B045680 1-(4-Bromophenyl)propan-2-ol CAS No. 6186-23-8

1-(4-Bromophenyl)propan-2-ol

Cat. No.: B045680
CAS No.: 6186-23-8
M. Wt: 215.09 g/mol
InChI Key: PTJSRXRFTTYPFF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-propanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-bromophenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Bromophenyl)-2-propanol may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of 1-(4-bromophenyl)-2-propanone using a palladium catalyst under hydrogen gas pressure can be employed. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(4-bromophenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to 1-(4-bromophenyl)-2-propanamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting with sodium azide (NaN3) can yield 1-(4-azidophenyl)-2-propanol.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: 1-(4-Bromophenyl)-2-propanone.

    Reduction: 1-(4-Bromophenyl)-2-propanamine.

    Substitution: 1-(4-Azidophenyl)-2-propanol.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor in the development of therapeutic agents targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-propanol can be compared with other similar compounds to highlight its uniqueness:

    1-(4-Chlorophenyl)-2-propanol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(4-Fluorophenyl)-2-propanol: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

    1-(4-Methylphenyl)-2-propanol:

These comparisons underscore the distinct characteristics of 1-(4-Bromophenyl)-2-propanol, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(4-bromophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJSRXRFTTYPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromophenylacetone (5.00 g, 23.5 mmol) in ethanol (100 mL) at 0° C., was added sodium borohydride (976 mg, 25.8 mmol) portionwise over 5 min. The mixture was stirred at rt for 15 h, then quenched with 5% citric acid. The volatile solvent was removed in vacuo. The mixture was diluted with water, the pH was adjusted to 4.5 with 1N HCl, then aqueous phase was extracted with CH2Cl2 (3×). The combined organic washed with brine, dried (Na2SO4), filtered through a pad of SiO2 (eluted with 10% EtOAc/CH2Cl2) and concentrated to afford 4.90 g of 77A as a colorless oil. MS (ESI) m/z 197.1 (M-OH)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
976 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

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